molecular formula C8H15FN2O B1476594 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2090294-93-0

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1476594
CAS No.: 2090294-93-0
M. Wt: 174.22 g/mol
InChI Key: CQYHYULXBHOXQZ-UHFFFAOYSA-N
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Description

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C8H15FN2O and its molecular weight is 174.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Chemical Transformations

One significant application of compounds structurally related to "1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one" is in the field of stereoselective synthesis. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic, showcases the importance of such compounds in developing medications to combat respiratory tract infections caused by multidrug-resistant organisms. The research describes an efficient, stereoselective synthesis process highlighting the compound's role in pharmaceutical manufacturing (M. Lall et al., 2012).

Crystal Structure and Physicochemical Properties

Research into the crystal structure and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, including those with pyrrolidin-1-yl)methanone structures, reveal the compound's significance in understanding molecular conformation and physicochemical properties. These studies are crucial for designing boric acid ester intermediates with benzene rings, which have applications in material science and organic synthesis (P.-Y. Huang et al., 2021).

Chemosensors for Metal Ions

Compounds structurally related to "this compound" have also been explored for their potential as chemosensors. These research endeavors focus on developing sensitive and selective sensors for metal ions, which are essential for environmental monitoring, biomedical applications, and industrial processes. For example, studies on naphthoquinone-based chemosensors for transition metal ions showcase the application of related compounds in detecting and quantifying metal ions in various solutions (Prajkta Gosavi-Mirkute et al., 2017).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of derivatives structurally related to "this compound" have been a subject of research, indicating their potential in medical and pharmaceutical applications. Studies exploring the synthesis of polysubstituted derivatives and their biological activities highlight the role of these compounds in developing new therapeutic agents (S. Hadiyal et al., 2020).

Properties

IUPAC Name

1-[3-(fluoromethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c1-10-5-8(12)11-3-2-7(4-9)6-11/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYHYULXBHOXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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